

# In-Depth Spectroscopic Analysis of Drimiopsin D: A Technical Guide

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## Compound of Interest

Compound Name: *Drimiopsin D*

Cat. No.: B563628

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **Drimiopsin D**, a xanthone isolated from *Drimiopsis maculata*. The information presented herein is essential for the identification, characterization, and further investigation of this natural product for potential applications in drug discovery and development.

## Core Spectroscopic Data

The structural elucidation of **Drimiopsin D** has been accomplished through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) spectroscopy, and Ultraviolet (UV) spectroscopy. The quantitative data from these analyses are summarized in the tables below.

## Mass Spectrometry (MS) Data

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) was utilized to determine the elemental composition and exact mass of **Drimiopsin D**.

Parameter	Value
Ionization Mode	Electrospray Ionization (ESI)
Mass Analyzer	Time-of-Flight (TOF)
Molecular Formula	C <sub>16</sub> H <sub>14</sub> O <sub>7</sub>
Exact Mass [M+H] <sup>+</sup>	m/z 319.0712 (Calculated: 319.0716)

## Infrared (IR) Spectroscopy Data

The IR spectrum of **Drimiopsin D** reveals the presence of key functional groups within the molecule.

Wavenumber (cm <sup>-1</sup> )	Assignment
3400 - 3200	O-H stretching (phenolic)
1650	C=O stretching (xanthone)
1610, 1580, 1450	C=C stretching (aromatic)
1280, 1160	C-O stretching (ether/phenol)

## Ultraviolet (UV) Spectroscopy Data

The UV spectrum, typically recorded in methanol, provides information about the electronic transitions within the chromophoric system of **Drimiopsin D**.

$\lambda_{\text{max}}$ (nm)
204
244
260
312
364

## Nuclear Magnetic Resonance (NMR) Spectroscopy Data

<sup>1</sup>H and <sup>13</sup>C NMR data are fundamental for the detailed structural assignment of **Drimiopsin D**. The following tables present the chemical shifts ( $\delta$ ) in parts per million (ppm) and coupling constants (J) in Hertz (Hz). The spectra were recorded in deuterated chloroform ( $\text{CDCl}_3$ ).

### <sup>1</sup>H NMR Data (500 MHz, $\text{CDCl}_3$ )

Position	Chemical Shift ( $\delta$ )	Multiplicity	Coupling Constant (J in Hz)
4	6.45	d	2.2
7	6.30	s	
1-OH	13.25	s	
6-OH	5.80	s	
2-OCH <sub>3</sub>	3.95	s	
5-OCH <sub>3</sub>	3.92	s	
8-CH <sub>3</sub>	2.85	s	

### <sup>13</sup>C NMR Data (125 MHz, $\text{CDCl}_3$ )

Position	Chemical Shift ( $\delta$ )
1	163.9
1a	103.8
2	166.8
3	92.9
4	157.8
4a	156.4
5	139.2
5a	142.8
6	151.8
7	97.4
8	108.7
8a	182.2
9	161.7
2-OCH <sub>3</sub>	56.4
5-OCH <sub>3</sub>	56.1
8-CH <sub>3</sub>	24.5

## Experimental Protocols

The following sections detail the methodologies employed for the isolation and spectroscopic characterization of **Drimiopsin D**.

### Isolation of Drimiopsin D

**Drimiopsin D** was isolated from the bulbs of *Drimiopsis maculata*. The air-dried and powdered plant material was extracted with a mixture of dichloromethane and methanol (1:1) at room temperature. The resulting crude extract was then subjected to a series of chromatographic

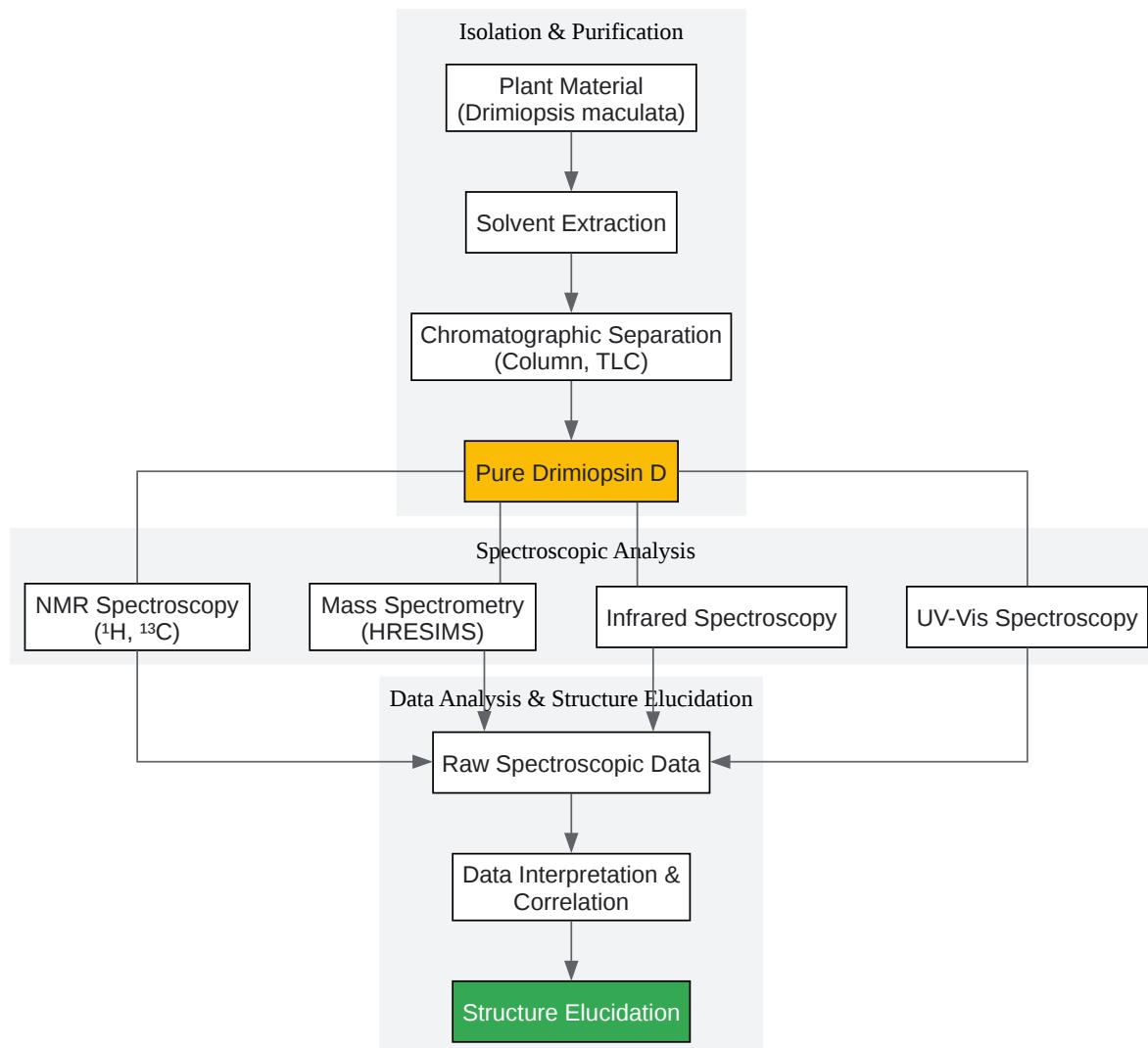
separations, including column chromatography on silica gel and preparative thin-layer chromatography (TLC), to yield the pure compound.

## Spectroscopic Analysis

- NMR Spectroscopy:  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra were acquired on a 500 MHz spectrometer using deuterated chloroform ( $\text{CDCl}_3$ ) as the solvent. Chemical shifts were referenced to the residual solvent signals.
- Mass Spectrometry: High-resolution mass spectra were obtained using an electrospray ionization time-of-flight (ESI-TOF) mass spectrometer.
- Infrared Spectroscopy: The IR spectrum was recorded on a Fourier-transform infrared (FTIR) spectrometer.
- UV-Vis Spectroscopy: The UV spectrum was measured in methanol using a spectrophotometer.

## Workflow for Spectroscopic Data Acquisition

The following diagram illustrates the general workflow for the acquisition and analysis of spectroscopic data for a natural product like **Drimiopsin D**.

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Caption: Workflow for the isolation and structural elucidation of **Drimiopsin D**.

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